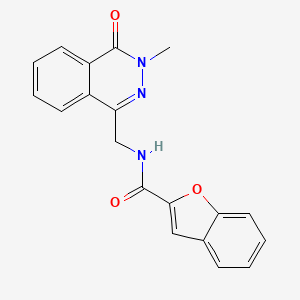

N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzofuran-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, including acylation, cyclization, and amidation reactions. For instance, benzofuran derivatives can be synthesized through base-controlled cyclization of N-phenoxyamides with TIPS-EBX under metal-free conditions . Similarly, the synthesis of 4-oxoquinoline derivatives involves a regioselective N-ethylation reaction . These methods could potentially be adapted for the synthesis of "N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzofuran-2-carboxamide" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of related compounds is often characterized using spectroscopic techniques such as IR, NMR, and X-ray crystallography . These techniques can provide detailed information about the molecular geometry, functional groups, and internal hydrogen bonding, which are crucial for understanding the behavior of the compound.

Chemical Reactions Analysis

The chemical reactions of related compounds can involve interactions with anions, as seen in the colorimetric sensing of fluoride anions by benzamide derivatives . Additionally, the presence of a carboxamide unit can be associated with various biological activities, influencing the chemical reactivity of the compound . The compound may also undergo similar interactions and exhibit biological activity due to the presence of the carboxamide group.

Physical and Chemical Properties Analysis

The physical properties such as melting points and vibrational frequencies of related compounds are determined using techniques like FTIR analysis . The chemical properties, including biological activities, are assessed through pharmacological studies. For example, benzofuran carboxamide derivatives have been evaluated as cholinesterase inhibitors . These properties are essential for the potential application of "N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzofuran-2-carboxamide" in medicinal chemistry.

Scientific Research Applications

Synthesis and Biological Activities

Antineoplastic and Antimonoamineoxidase Properties : New derivatives of benzo[H]quinazoline, including compounds structurally related to N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzofuran-2-carboxamide, have been synthesized and evaluated for their antineoplastic and antimonoamineoxidase properties, showcasing the potential for cancer treatment and mood disorder management (Markosyan et al., 2010).

Pharmacokinetic Modeling and Humanized Chimeric Mice : Studies involving PF-04937319, a compound related to N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzofuran-2-carboxamide, utilized humanized chimeric mice and semi-physiological pharmacokinetic modeling to predict human disposition. This research demonstrates the utility of such compounds in exploring new treatments for diabetes mellitus (Kamimura et al., 2017).

Metabolite Analysis for Safety Testing : Metabolites in Safety Testing (MIST) studies on a glucokinase activator structurally similar to N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzofuran-2-carboxamide revealed insights into oxidative and hydrolytic pathways. This research aids in understanding the safety profile of such compounds during early clinical development for type 2 diabetes mellitus treatment (Sharma et al., 2014).

Chemical Synthesis and Material Science

Cholinesterase Inhibitory Activity : Benzofuran-2-carboxamide derivatives have been synthesized and evaluated for their cholinesterase inhibitory activity. These studies contribute to the development of new treatments for diseases such as Alzheimer's by inhibiting enzymes that break down acetylcholine (Abedinifar et al., 2018).

Functionalised Probes for Amino Acids : Research into the fluorescent labeling of α-amino acids using derivatives related to N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzofuran-2-carboxamide has led to the development of probes with potential applications in biochemistry and molecular biology (Frade et al., 2007).

properties

IUPAC Name |

N-[(3-methyl-4-oxophthalazin-1-yl)methyl]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O3/c1-22-19(24)14-8-4-3-7-13(14)15(21-22)11-20-18(23)17-10-12-6-2-5-9-16(12)25-17/h2-10H,11H2,1H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTDWJNHGEQTKLN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=CC=CC=C2C(=N1)CNC(=O)C3=CC4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzofuran-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-1H-benzo[d][1,2,3]triazole-5-carboxamide](/img/structure/B2543209.png)

![4-[5-(3,4-Dimethoxyphenyl)-2H-tetrazol-2-yl]piperidine hydrochloride](/img/structure/B2543211.png)

![[2-(1H-imidazol-1-yl)pyridin-4-yl]methanol](/img/structure/B2543216.png)

![1-[5-(2-Nitrophenyl)furan-2-carbothioyl]piperidine](/img/structure/B2543221.png)

![3-(1,3-Benzodioxol-5-yl)-6-({[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2543225.png)

![N-(4-chlorophenyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2543226.png)

![N-(4-chlorophenyl)-2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2543227.png)

![3-amino-6-(difluoromethyl)-4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2543231.png)